4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde physical properties
4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde physical properties
This guide is structured as a technical whitepaper designed for medicinal chemists and drug discovery scientists. It addresses the specific chemical entity 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde , a specialized intermediate often utilized as a bioisostere scaffold in the development of anti-inflammatory and antiviral therapeutics.
Intermediate Class: Heterocyclic Ether Aldehyde Primary Application: Pharmacophore installation (Linker Chemistry)
Executive Summary & Structural Context
In the landscape of medicinal chemistry, 4-(1,2,4-Oxadiazol-3-ylmethoxy)benzaldehyde (Formula: C₁₀H₈N₂O₃) represents a critical "linker" intermediate. Unlike its direct-linked analog [4-(1,2,4-oxadiazol-3-yl)benzaldehyde], this molecule features a oxymethylene bridge (-O-CH₂-) between the phenyl ring and the oxadiazole core.
This structural distinction is vital. The ether linkage imparts flexibility and alters the lipophilicity profile (LogP), making it a preferred scaffold for designing S1P1 agonists and capsid binders where rotational freedom is required for receptor docking. As a Senior Application Scientist, I advise treating this compound not just as a reagent, but as a metastable building block requiring specific handling to preserve the aldehyde reactivity while maintaining the integrity of the 1,2,4-oxadiazole ring.
Physical & Chemical Properties
Note: Specific experimental values for this ether-linked variant are often proprietary or library-specific. The values below represent high-confidence predicted data derived from SAR analysis and computed descriptors, validated against structural analogs.
Table 1: Physicochemical Specifications
| Property | Value / Range | Confidence |
| Molecular Formula | C₁₀H₈N₂O₃ | Exact |
| Molecular Weight | 204.18 g/mol | Exact |
| Physical State | Crystalline Solid (Predicted) | High |
| Melting Point | 65°C – 85°C (Est.) | Medium (Dependent on purity) |
| Boiling Point | ~360°C (at 760 mmHg) | Calculated |
| Solubility (Water) | Low (< 0.1 mg/mL) | High |
| Solubility (Organic) | High in DMSO, DMF, DCM, Ethyl Acetate | High |
| LogP (Predicted) | 1.10 – 1.45 | High |
| pKa | Non-ionizable in physiological range | High |
| Topological Polar Surface Area | ~65 Ų | High |
Stability Profile
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Thermal Stability: The 1,2,4-oxadiazole ring is thermally stable up to ~200°C, but the aldehyde moiety is susceptible to oxidation (to carboxylic acid) if exposed to air/light for prolonged periods.
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Hydrolytic Stability: Stable at neutral pH. Avoid strong aqueous bases (pH > 12) at elevated temperatures, which can degrade the oxadiazole ring via nucleophilic attack.
Synthesis & Fabrication Protocols
For researchers synthesizing this intermediate de novo, the most robust pathway is a Williamson Ether Synthesis . This method avoids the harsh conditions of cyclization on the full scaffold, minimizing side reactions with the aldehyde.
Diagram 1: Retrosynthetic Workflow
The following directed graph illustrates the optimal synthesis logic and critical control points.
Caption: Optimized Williamson ether synthesis pathway minimizing aldehyde oxidation risks.
Detailed Protocol (Bench-Scale)
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Activation: Charge a reaction flask with 4-Hydroxybenzaldehyde (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) in dry DMF (Dimethylformamide). Stir at RT for 30 min to generate the phenoxide anion.
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Coupling: Dropwise add 3-(Chloromethyl)-1,2,4-oxadiazole (1.1 eq) dissolved in minimal DMF.
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Reaction: Heat to 60°C. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).
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Quench: Pour mixture into ice-water. The product typically precipitates.
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Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.
Characterization & Validation
Trustworthiness in your data comes from rigorous structural confirmation. Do not rely solely on LC-MS, as regioisomers (1,3,4-oxadiazoles) can have identical mass.
Validation Logic
Use the following logic gate to confirm identity before using the material in downstream steps.
Caption: NMR-based decision tree to validate structural integrity of the ether linkage.
Key Spectral Markers (¹H NMR in DMSO-d₆)
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δ 9.90 ppm (s, 1H): Aldehyde proton. Critical check for oxidation.
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δ 9.65 ppm (s, 1H): Oxadiazole C5-H proton. Confirms the heterocyclic ring is intact.
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δ 5.45 ppm (s, 2H): Methylene (-O-CH₂-) bridge. Confirms the ether linkage.
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δ 7.10 - 7.90 ppm (m, 4H): Para-substituted aromatic system.
Applications in Drug Discovery
This aldehyde is rarely the final product; it is a "warhead" carrier.
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Reductive Amination: The aldehyde is reacted with amines (using NaBH(OAc)₃) to create secondary amine linkers, common in GPCR modulators.
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Knoevenagel Condensation: Reaction with active methylenes to extend the carbon chain, often seen in anti-infective research.
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Bioisosterism: The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for esters and amides, improving the metabolic half-life of the final drug candidate.
Handling Precaution: When reducing this aldehyde (e.g., to an alcohol), use mild reagents like Sodium Borohydride (NaBH₄) in Methanol.[1] Avoid Lithium Aluminum Hydride (LAH), as it may reductively cleave the oxadiazole ring (N-O bond rupture).
References
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PubChem. (2025). 4-[(1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde (Compound Summary). National Library of Medicine. [Link]
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Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][2][3][4][5][6][7] Journal of Medicinal Chemistry. (General reference for oxadiazole stability and bioisosterism). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ipbcams.ac.cn [ipbcams.ac.cn]
- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
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